Product packaging for Bornyl isobutyrate(Cat. No.:CAS No. 85586-66-9)

Bornyl isobutyrate

Cat. No.: B13889683
CAS No.: 85586-66-9
M. Wt: 224.34 g/mol
InChI Key: KRKIAJBQOUBNSE-UHFFFAOYSA-N
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Description

Bornyl isobutyrate is a organic ester compound with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol . It is classified as a flavor and fragrance agent and is commonly used in research and development for these applications . In organoleptic studies, this compound is characterized by its camphoraceous, nutty, and fir needle-like odor . It has been noted to function as a modifier in fragrance compositions, for instance, softening the harshness of other compounds like isobornyl acetate when added at approximately 10% . From a physicochemical perspective, this compound is a colorless clear liquid that is insoluble in water but soluble in alcohol . It has a specific gravity of approximately 0.996 at 25°C, a refractive index of about 1.464 at 25°C, and a flash point of around 105.6°C (222°F) . Its estimated boiling point is 268°C at 760 mmHg . Researchers value this compound for its properties in the study of fragrance stability, tenacity, and blending. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for use in food, drugs, or household products. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O2 B13889683 Bornyl isobutyrate CAS No. 85586-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h9-11H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKIAJBQOUBNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1CC2CCC1(C2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868918
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85586-66-9
Record name endo-(-)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl isobutyrate
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Record name Endo-(-)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl isobutyrate
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Chemical Synthesis and Derivatization Strategies for Bornyl Isobutyrate

Established Synthetic Routes and Methodological Advancements

The formation of the ester linkage between the bulky bicyclic alcohol, borneol, and isobutyric acid is the cornerstone of bornyl isobutyrate synthesis. Methodologies have evolved to enhance yield, purity, and efficiency.

Esterification Methodologies for Isobutyric Acid and Borneol Derivatives

The most direct method for synthesizing this compound is the Fischer-Speier esterification, which involves reacting borneol with isobutyric acid in the presence of an acid catalyst. nih.govresearchgate.net This equilibrium-driven process often requires the removal of water to shift the reaction towards the product. Variations of this method include the use of more reactive acylating agents like isobutyric anhydride (B1165640) or isobutyryl chloride. kyoto-u.ac.jptcichemicals.com When using an anhydride, the reaction with borneol can be catalyzed by a base such as pyridine. nih.gov

Transesterification offers an alternative route, where an existing ester, such as methyl isobutyrate, reacts with borneol to form this compound. core.ac.uk This method can be advantageous under certain conditions and may be catalyzed by either acids or bases. Another approach involves a two-stage one-pot process starting from isobornyl acetate (B1210297), which is first converted to isoborneol (B83184) via transesterification with methanol, followed by a subsequent transesterification with a suitable isobutyrate ester. nih.gov

Catalytic Approaches in this compound Synthesis (e.g., Lewis Acid Catalysis)

Catalysis is crucial in overcoming the activation energy of the esterification reaction. While traditional Brønsted acids like sulfuric acid are effective, research has explored heterogeneous and more selective catalysts. researchgate.netnih.gov Lewis acids, which are electron-pair acceptors, have been shown to be effective catalysts for esterification and transesterification reactions. clockss.orgorganic-chemistry.org They activate the carbonyl group of the carboxylic acid or its derivative, making it more susceptible to nucleophilic attack by the alcohol. clockss.orgorganic-chemistry.org

One study reported the use of a nanometer solid superacid, S₂O₈²⁻/ZrO₂, for the synthesis of various borneol and isoborneol esters, including the isobutyrate derivative. google.com This catalytic system demonstrated good selectivity and achieved yields ranging from 42% to 98%. google.com The use of solid acid catalysts simplifies product purification as the catalyst can be easily removed by filtration.

Table 1: Comparison of Catalytic Systems in Ester Synthesis

Catalyst Type Example Role in Reaction Advantages
Brønsted Acid Sulfuric Acid (H₂SO₄) Protonates the carbonyl oxygen of the acid, increasing its electrophilicity. researchgate.net Readily available, inexpensive.
Lewis Acid Aluminum Triflate, S₂O₈²⁻/ZrO₂ Activates the carbonyl group by accepting an electron pair. clockss.orggoogle.com Can be highly selective, includes solid catalysts for easy separation. organic-chemistry.orggoogle.com
Base Catalyst Pyridine Used with acid anhydrides to facilitate the reaction. nih.gov Effective for reactions with more reactive acylating agents.
Enzyme Lipase (B570770) (e.g., Novozym 435) Provides a stereoselective environment for the reaction. researchgate.netscielo.br High selectivity, mild reaction conditions, environmentally friendly. mdpi.com

Novel Synthetic Reagents and Reaction Conditions

To improve reaction rates and yields under milder conditions, novel reagents have been investigated. Coupling reagents, commonly used in peptide synthesis, can be applied to ester synthesis. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification of borneol derivatives. organic-chemistry.org Another rapid and mild esterification method utilizes 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling reagent, enabling the synthesis of esters in high yields within minutes. royalholloway.ac.uk

Solvent choice also plays a critical role. While solvent-free systems are preferred for green chemistry applications, the use of inert organic solvents can improve solubility and reaction kinetics. nih.govresearchgate.net In lipase-catalyzed synthesis of butyl isobutyrate, heptane (B126788) was identified as the most effective solvent. researchgate.net

Stereoselective Synthesis of this compound and its Stereoisomers

Borneol exists as two enantiomers, (+)-borneol and (-)-borneol (B1667373), and also has a diastereomer, isoborneol. The synthesis of a specific stereoisomer of this compound requires stereoselective methods to control the configuration at the chiral centers.

Asymmetric Catalysis and Chiral Auxiliary Approaches

Asymmetric synthesis aims to create a specific stereoisomer. This can be achieved using chiral catalysts or by employing a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com Camphor (B46023), the ketone precursor to borneol, and its derivatives are widely used to construct chiral auxiliaries for various asymmetric reactions, such as Morita-Baylis-Hillman reactions and aza-Diels-Alder reactions. researchgate.netumich.edu For instance, a chiral auxiliary derived from (1R)-(+)-camphor was effective in the stereoselective hydrocoupling of its cinnamate (B1238496) esters. nih.gov While not directly applied to this compound synthesis in the reviewed literature, these examples demonstrate the principle of using camphor-derived structures to control stereoselectivity. nih.govumich.edu

Enzymes are highly efficient asymmetric catalysts. Lipases and esterases have been extensively studied for the kinetic resolution of racemic mixtures of borneol and its esters. d-nb.inforesearchgate.net Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

Enantioselective and Diastereoselective Control in Synthesis

Enzymatic kinetic resolution has proven to be a powerful tool for achieving high enantioselectivity in the synthesis of bornyl and isobornyl esters. d-nb.info Studies have shown that certain enzymes exhibit remarkable selectivity for specific stereoisomers. For example, Esterase B (EstB) from Burkholderia gladioli and Esterase C (EstC) from Rhodococcus rhodochrous showed outstanding enantioselectivity (E > 100) in the hydrolysis of the butyryl esters of isoborneol and borneol, respectively. d-nb.inforesearchgate.net

Interestingly, the selectivity was found to be dependent on the acyl chain length, with butyrate (B1204436) esters showing higher enantioselectivity compared to acetates. d-nb.info This allows for the targeted production of optically pure monoterpenols, which can then be esterified to yield enantiomerically pure this compound. Lipase-catalyzed esterification of isobutyric acid has been studied, and the kinetics often follow a Ping-Pong Bi-Bi mechanism, though inhibition by the acid substrate can occur. researchgate.netnih.gov

Table 2: Enzymatic Kinetic Resolution of Bornyl and Isobornyl Butyrates

Enzyme Substrate Selectivity Enantioselectivity (E-value) Finding Reference
Esterase B (EstB) Isobornyl butyrate High > 100 Highly selective for the hydrolysis of (+)-isobornyl butyrate. d-nb.inforesearchgate.net
Esterase C (EstC) Bornyl butyrate High > 100 Highly selective for the hydrolysis of bornyl butyrate. d-nb.info
Novozym SP 435 Isobutyric acid + n-butanol N/A N/A Efficient catalyst for butyl isobutyrate synthesis. researchgate.net
Lipases (various) Racemic norborneol N/A N/A Used for kinetic resolution via hydrolysis of butyrate esters or acetylation. tandfonline.com

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is a key area of research for exploring and expanding upon the chemical and biological properties of the parent molecule. These strategies involve modifications to the bornane skeleton, variations of the isobutyrate moiety, and the creation of hybrid molecules.

Structural Modifications and Reactivity Studies of the Bornane Skeleton

The bornane skeleton, a rigid bicyclic monoterpene framework, provides a unique scaffold for chemical modification. Alterations to this structure can influence the molecule's steric and electronic properties, thereby affecting its reactivity and biological interactions.

One common approach to modifying the bornane skeleton involves functionalization at various positions. For instance, the camphor-derived 8-hydroxycamphor can be synthesized from (S)-carvone through a multi-step sequence that includes epoxidation and a reductive cyclization. nih.gov This introduces a hydroxyl group at the C8 position, which can then serve as a handle for further derivatization, including esterification to form novel bornane-based esters.

Reactivity studies on the bornane skeleton often focus on how its inherent steric hindrance impacts chemical transformations. The synthesis of sterically hindered isobornyl amide-tethered N-heterocyclic carbene complexes has demonstrated that the significant steric bulk of the isobornyl group is directed towards the metal atom in chelated complexes. researchgate.net This steric influence can lead to different isomeric products, as seen in the formation of monodentate complexes exhibiting E/Z isomerism of the amide bond. researchgate.net

Furthermore, skeletal remodeling strategies aim to construct the broader molecular structure around a pre-existing bornane core. nih.gov This "camphor first" approach has been explored in the total synthesis of natural products featuring bornane subskeletons. nih.gov Such strategies highlight the challenges and opportunities in applying powerful chemical reactions to complex, sterically demanding frameworks like the bornane skeleton.

The table below summarizes key reactions involving the modification of the bornane skeleton.

Starting MaterialReagents/ConditionsProductResearch Focus
(S)-Carvone1. Epoxidation 2. Ti(III)-mediated reductive cyclization 3. Brønsted acid8-HydroxycamphorSynthesis of a functionalized bornane derivative for further modification. nih.gov
Isobornyl amide-tethered N-heterocyclic carbene precursorPd(allyl)ClMonodentate Pd(allyl)Cl complexesStudy of steric effects of the isobornyl group on complex formation and isomerism. researchgate.net
Camphor derivativeMulti-step synthesis involving fragment coupling and cyclizationLongiborneol"Camphor first" total synthesis strategy for natural products with bornane subskeletons. nih.gov

This table showcases examples of synthetic modifications to the bornane skeleton, providing a foundation for creating diverse this compound derivatives.

Exploration of Isobutyrate Moiety Variations

Varying the isobutyrate portion of this compound offers a direct method to create a library of analogous compounds with potentially different properties. This is typically achieved through the esterification of borneol with a range of carboxylic acids or their derivatives. medcraveonline.com

A general and efficient method for synthesizing borneol esters involves the use of N,N'-diisopropylcarbodiimide (DIC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. researchgate.net This method has been successfully employed to synthesize a series of borneol esters with high yields (54% to 84%). researchgate.net An alternative, though generally lower-yielding, method utilizes thionyl chloride (SOCl₂) to convert the carboxylic acid to an acyl chloride, which then reacts with borneol. researchgate.net

The range of carboxylic acids used in these esterifications can be broad, leading to a diverse set of bornyl ester analogs. Examples include esters derived from both simple and complex carboxylic acids. For instance, bornyl esters of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and ketoprofen (B1673614) have been synthesized to explore their potential as transdermal delivery systems. benthamdirect.combenthamscience.comgoogle.com

The choice of esterification method and the nature of the carboxylic acid are critical factors in determining the final product and yield. Both chemical and enzymatic methods have been reported for the synthesis of ester derivatives from various natural product compounds. medcraveonline.com Enzymatic esterification, often utilizing lipases, presents a milder and sometimes more selective alternative to chemical methods. medcraveonline.com

The following table details the synthesis of various bornyl esters, illustrating the exploration of isobutyrate moiety variations.

AlcoholCarboxylic Acid/DerivativeCoupling Agents/CatalystProductYield (%)
BorneolVarious Carboxylic AcidsDIC/DMAPBorneol Esters54-84
BorneolVarious Carboxylic AcidsSOCl₂Borneol Esters7-44
BorneolNaproxenNot specifiedBornyl NaproxenateNot specified
BorneolKetoprofenNot specifiedBornyl KetoprofenateNot specified

This table illustrates the versatility of borneol in forming esters with a wide range of carboxylic acids, leading to a diverse family of compounds analogous to this compound.

Preparation of Hybrid Molecules Incorporating this compound Substructures

The synthesis of hybrid molecules that incorporate the this compound substructure represents a sophisticated strategy to combine its properties with those of other chemical entities. This approach can lead to novel compounds with unique or enhanced functionalities.

One strategy involves the creation of molecules where the bornyl group is attached to a larger, biologically active scaffold. For example, bornyl ester derivatives have been synthesized containing various nitrogen heterocycles. nih.gov The general approach involves a two-step synthesis: first, the reaction of (-)-borneol with a chloro-substituted acid chloride (e.g., 2-chloroacetyl chloride or 3-chloropropanoyl chloride) to form an intermediate chloro-ester. This is followed by a nucleophilic substitution reaction where a nitrogen-containing heterocycle displaces the chloride to yield the final hybrid molecule. nih.gov

Another approach involves linking the bornyl moiety to other pharmacologically relevant molecules. The synthesis of bornyl ester derivatives of NSAIDs is a prime example, where the bornyl group is intended to enhance the transdermal permeation of the parent drug. benthamdirect.combenthamscience.comgoogle.com These hybrid molecules are designed to retain the therapeutic activity of the NSAID while benefiting from the lipophilic nature of the bornyl group.

The development of these hybrid molecules often involves multi-step synthetic routes and requires careful consideration of the reactivity of each component. The structural confirmation of these complex molecules relies heavily on spectroscopic techniques such as NMR (¹H and ¹³C) and mass spectrometry. researchgate.netnih.gov

The table below provides examples of hybrid molecules that feature a bornyl ester substructure.

Bornyl IntermediateReactantSynthetic ApproachHybrid Molecule Product
(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetateNitrogen-containing nucleophiles (e.g., 1-methylpiperazine)Nucleophilic substitutionBorneol esters containing nitrogen heterocycles
BorneolCarboxyl-containing NSAIDs (e.g., ketoprofen, naproxen)EsterificationBornyl ester derivatives of NSAIDs

This table highlights synthetic strategies for creating hybrid molecules that leverage the structural and physicochemical properties of the bornyl moiety in combination with other functional groups or bioactive molecules.

Advanced Spectroscopic and Chromatographic Elucidation of Bornyl Isobutyrate

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural analysis of organic molecules like bornyl isobutyrate. ipb.pt It provides unparalleled insight into the molecular framework, connectivity, and stereochemistry.

Comprehensive 1D and 2D NMR Spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for Definitive Assignments

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While 1D ¹H and ¹³C spectra provide initial information on chemical shifts and multiplicities, complex molecules with overlapping signals, such as this compound, require more advanced techniques. mdpi.comresearchgate.net

2D NMR experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons within the bornyl and isobutyrate moieties. sdsu.eduiranchembook.ir

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, linking each proton signal to its corresponding carbon. sdsu.eduiranchembook.ir

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is vital for connecting the distinct parts of the molecule, such as linking the isobutyrate carbonyl group to the H-2 proton of the bornyl framework, and for assigning quaternary carbons. sdsu.edumdpi-res.com

Studies on the borneol skeleton and its derivatives, such as bornyl acetate (B1210297), provide a strong basis for the assignment of this compound, as the chemical shifts of the bicyclic ring are similarly influenced by the ester group. mdpi.commdpi.comnih.gov The introduction of the isobutyrate group at the C-2 position induces characteristic downfield shifts for the adjacent H-2 proton compared to borneol itself. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are estimated values based on data from related bornyl esters and general chemical shift principles. Actual values may vary depending on the solvent and experimental conditions.)

Atom No. Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) ¹H Multiplicity
1 48.0 - -
2 81.0 4.8-5.0 ddd
3 37.0 1.8-2.0 (endo), 2.3-2.5 (exo) m
4 45.0 1.7-1.9 t
5 28.0 1.2-1.4 m
6 27.0 1.1-1.3 (endo), 1.7-1.9 (exo) m
7 49.0 - -
8 19.0 0.8-0.9 s
9 19.5 0.8-0.9 s
10 14.0 0.9-1.0 s
1' (C=O) 176.0 - -
2' (CH) 34.0 2.5-2.7 septet
3' (CH₃) 19.0 1.1-1.2 d

Conformational Analysis and Stereochemical Assignment via NMR Parameters

NMR spectroscopy is a powerful tool for determining the fixed, rigid stereochemistry of the bornyl moiety. magritek.com The distinction between the endo and exo isomers (e.g., borneol vs. isoborneol) is fundamental and readily achieved through NMR. In this compound, the ester group is in the endo position.

Key NMR parameters used for stereochemical and conformational analysis include:

Coupling Constants (J-values): The magnitude of the coupling constant between protons is dependent on the dihedral angle between them, as described by the Karplus equation. These values help to confirm the spatial relationships between protons in the bicyclic ring system.

Nuclear Overhauser Effect (NOE): NOE-based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), detect protons that are close in space, irrespective of whether they are connected through bonds. This is particularly useful for confirming stereochemical assignments, such as the proximity of the C-2 proton to specific protons on the six-membered ring, confirming its endo orientation. longdom.org

For flexible parts of the molecule, such as the isobutyrate group, temperature-dependent NMR studies can provide insight into rotational barriers and preferred conformations. auremn.org.br

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition and empirical formula with high confidence. ncfinternational.it This technique is essential for confirming the identity of this compound and distinguishing it from compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. dtic.mil This provides detailed structural information by revealing how the molecule breaks apart. For this compound, the molecular ion ([M]+•) or a protonated molecule ([M+H]+) would be selected and subjected to collision-induced dissociation (CID).

The fragmentation of esters is well-characterized and typically involves specific pathways. wpmucdn.com For this compound, key fragmentation pathways would include:

Loss of the Isobutyrate Group: Cleavage of the ester bond can lead to the formation of a bornyl cation.

McLafferty Rearrangement: While less common for this specific structure, rearrangement involving the isobutyrate moiety could occur.

Fragmentation of the Bornyl Ring: The bicyclic bornyl cation is prone to characteristic rearrangements and fragmentations, often leading to a base peak at m/z 95, which is a common feature in the mass spectra of bornyl derivatives like bornyl acetate. nist.gov The loss of the isobutyric acid moiety from the molecular ion is also a prominent fragmentation pathway.

Table 2: Plausible Mass Spectral Fragments for this compound (Based on general fragmentation principles and data from the NIST mass spectrum for this compound) massbank.eumassbank.jp

m/z Proposed Fragment Plausible Origin
210 [M]+• Molecular Ion
136 [C₁₀H₁₆]+• Loss of isobutyric acid
121 [C₉H₁₃]+ Fragmentation of the bornyl ring
95 [C₇H₁₁]+ Characteristic bornyl fragment
71 [C₄H₇O]+ Isobutyryl cation

Ion Mobility Spectrometry (IMS) Coupled with Mass Spectrometry

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. scielo.org.co When coupled with mass spectrometry (IMS-MS), it adds another dimension of separation, allowing for the differentiation of isomers—molecules with the same mass and formula but different structures. nih.govcopernicus.org

This technique would be particularly powerful for analyzing this compound in a complex mixture containing its stereoisomers, such as isothis compound. Although this compound and isothis compound have identical masses, their three-dimensional shapes are different. This difference in shape leads to a different rotationally averaged collision cross-section (CCS) with the drift gas in the ion mobility cell. frontiersin.org Consequently, they would have different drift times in the IMS dimension, allowing them to be separated and individually analyzed by the mass spectrometer. This provides a powerful method for isomer-specific identification and quantification. copernicus.org

Advanced Chromatographic Methodologies for Isolation, Separation, and Purity Assessment

Chromatography is indispensable for the isolation of this compound from natural sources or synthetic reaction mixtures, and for the assessment of its purity. semanticscholar.org Both gas and liquid chromatography are employed, often coupled to a mass spectrometer for definitive peak identification.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. googleapis.com The choice of the stationary phase is critical for achieving separation.

Non-polar columns (e.g., DB-5, HP-5MS) separate compounds primarily based on boiling point.

Polar columns (e.g., wax columns like ZB-WAX) provide different selectivity based on polarity. researchgate.net

Chiral columns are essential for separating the enantiomers of this compound, which is crucial in flavor, fragrance, and pharmacological studies.

High-Performance Liquid Chromatography (HPLC): HPLC is also a viable technique, particularly for preparative scale isolation or for analyzing less volatile mixtures. mdpi.com

Reversed-phase (RP-HPLC) with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water) can be used for separation and purity analysis. waters.commdpi.com

Normal-phase (NP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) could also be employed depending on the sample matrix. waters.com

Purity Assessment: Chromatographic peak purity is a critical parameter. In HPLC, a photodiode array (PDA) detector can be used to assess whether a single chromatographic peak consists of a single component by comparing UV-Vis spectra across the peak. chromatographyonline.com For ultimate confidence, coupling the chromatograph to a mass spectrometer (GC-MS or LC-MS) allows for the confirmation of peak identity and the detection of any co-eluting impurities, even at trace levels. ncfinternational.it

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like this compound, which is frequently a component of essential oils. nih.govbiomedgrid.com The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. sigmaaldrich.com Factors such as the column's stationary phase polarity, temperature programming, and carrier gas flow rate are optimized to achieve separation of individual components in a mixture. iomcworld.comacademicjournals.org For instance, in the analysis of essential oils, a non-polar or semi-polar column is often employed, and the components are identified based on their retention indices (RI) relative to a series of n-alkanes. iomcworld.commdpi.com

High-Performance Liquid Chromatography (HPLC) offers an alternative and complementary separation technique. journaljpri.com Unlike GC, HPLC is suitable for a wider range of compounds, including those that are not volatile or are thermally labile. In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile or methanol. naukaru.rugoogle.com The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. While less common for a volatile ester like this compound compared to GC, HPLC can be employed, particularly for the analysis of extracts where non-volatile components are also of interest. naukaru.ruresearchgate.net Detection in HPLC is commonly achieved using an ultraviolet (UV) detector, with the wavelength set to maximize the analyte's absorbance. naukaru.rugoogle.com

The analysis of complex mixtures, such as essential oils from various plant species, often reveals the presence of this compound alongside numerous other structurally related terpenes and esters. nih.govmdpi.com The quantitative determination of these components relies on the precise integration of their chromatographic peaks and comparison with calibration standards.

Table 1: Examples of GC and HPLC applications for the analysis of mixtures containing this compound or related compounds.

TechniqueMatrixKey Analytical ParametersRelevant FindingsCitations
Gas Chromatography (GC)Essential oil of Cladanthus mixtusNon-polar (BP-1) and polar (BP-20) capillary columns. Identification by Retention Index (RI) and Mass Spectrometry (MS).This compound was identified as a minor component (0.1%) in one of the oil samples. mdpi.comresearchgate.net
Reversed-Phase HPLCAbies sibirica essential oilAgilent Zorbax XDB, Extend-C18 column with acetonitrile-water or isopropyl alcohol-water mobile phases. UV detection at 210 nm.This study focused on the separation of bornyl acetate and isobornyl acetate, demonstrating the capability of RP-HPLC for diastereomer separation. naukaru.ru
Gas Chromatography (GC-FID)Air samplesDB-WAX capillary column (15-m x 0.32-mm i.d.). Desorption with dimethyl formamide:carbon disulfide (1:99).A method was developed for the analysis of butyl butyrate (B1204436) and isobutyl isobutyrate, showcasing GC-FID's utility in environmental monitoring. osha.gov

Hyphenated Techniques (e.g., GC-MS, GC-FID, LC-MS) for Comprehensive Profiling

To achieve unambiguous identification and reliable quantification of this compound in complex samples, chromatography is often coupled with a detector that provides structural information, a practice known as hyphenation. saiflucknow.org

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used technique for the analysis of volatile and semi-volatile compounds in essential oils and plant extracts. biomedgrid.comnotulaebotanicae.ro As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. academicjournals.org The resulting mass spectrum is a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification by comparison with mass spectral libraries (e.g., Wiley, NIST). iomcworld.com The combination of a component's retention index from the GC and its mass spectrum from the MS provides a very high degree of confidence in its identification. mdpi.com

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and highly sensitive technique for the quantification of organic compounds. measurlabs.com After separation on the GC column, the eluting compounds are burned in a hydrogen-air flame. sigmaaldrich.com This process produces ions, generating a current that is proportional to the mass of carbon atoms entering the detector. sigmaaldrich.com GC-FID is particularly valued for its wide linear range and uniform response to hydrocarbons, making it ideal for accurate quantification of components in essential oils. sigmaaldrich.comijcce.ac.ir Often, parallel GC-MS and GC-FID analyses are performed on the same sample: GC-MS for identification and GC-FID for accurate quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. saiflucknow.org This technique is essential for the analysis of compounds that are not suitable for GC, such as non-volatile or thermally unstable molecules. saiflucknow.orgnih.gov For a compound like this compound, LC-MS is less conventional than GC-MS but can be advantageous when analyzing crude extracts that contain a wide polarity range of phytochemicals. researchgate.netplos.org The mobile phase from the LC is introduced into the MS via an interface like electrospray ionization (ESI), which is a soft ionization technique that typically keeps the molecule intact, providing molecular weight information. saiflucknow.org Tandem mass spectrometry (LC-MS/MS) can be used to induce fragmentation and obtain structural information for confirmation. saiflucknow.orgunimi.it

Table 2: Comparison of Hyphenated Techniques for the Analysis of this compound and Related Compounds.

TechniquePrinciplePrimary Application for this compoundAdvantagesCitations
GC-MSSeparates volatile compounds by GC, followed by ionization and mass analysis for identification.Definitive identification in complex mixtures like essential oils.High sensitivity and provides structural information via fragmentation patterns. biomedgrid.commdpi.comresearchgate.net
GC-FIDSeparates volatile compounds by GC, followed by combustion in a flame to generate a quantifiable electrical signal.Accurate quantification of this compound.Excellent quantitative accuracy, wide linear range, and robust. nih.govosha.govijcce.ac.ir
LC-MSSeparates compounds by HPLC, followed by soft ionization and mass analysis.Analysis in complex extracts containing non-volatile compounds; confirmation of molecular weight.Applicable to a broader range of compound polarities and thermal stabilities. saiflucknow.orgnih.govunimi.it

Chiral Chromatography for Enantiomeric Separation

Chirality is a key feature of many natural products, including monoterpenoids like borneol, the alcohol precursor to this compound. researchgate.net Since this compound possesses chiral centers, it can exist as different stereoisomers (enantiomers and diastereomers). These isomers can have distinct biological activities and sensory properties. Therefore, the ability to separate and quantify individual stereoisomers is of significant importance.

Chiral chromatography is the technique of choice for separating enantiomers. gcms.cz This is typically achieved using a chiral stationary phase (CSP) in either gas or liquid chromatography. These CSPs are themselves chiral and interact differently with the enantiomers of the analyte, leading to different retention times and thus, separation.

For volatile compounds like bornyl esters, enantioselective gas chromatography (Es-GC) is commonly used. unito.it The CSPs in these GC columns are often based on derivatized cyclodextrins. gcms.cz These macrocyclic molecules have a chiral cavity, and through inclusion complexation and other interactions, they can differentiate between the enantiomers of a guest molecule as it passes through the column. gcms.cz The separation of borneol enantiomers, for example, has been successfully demonstrated using GC-MS with a chiral column. researchgate.net

While less common, chiral HPLC can also be employed. lcms.cz Chiral stationary phases for HPLC include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives) or macrocyclic glycopeptides. lcms.cz The choice of the mobile phase is critical and can significantly impact the enantiomeric resolution. lcms.cz The development of chiral separation methods is often empirical, requiring screening of different CSPs and mobile phase conditions to achieve optimal separation for a specific pair of enantiomers.

The ability to perform enantiomeric separations is crucial for authenticity control of essential oils and for structure-activity relationship studies of chiral bioactive compounds.

Table 3: Overview of Chiral Chromatography for Enantiomeric Separation.

TechniqueChiral Selector TypePrinciple of SeparationRelevance to this compoundCitations
Enantioselective Gas Chromatography (Es-GC)Derivatized CyclodextrinsDifferential inclusion and interaction of enantiomers with the chiral stationary phase.Separation of the volatile enantiomers of this compound and its precursors. gcms.czunito.it
Chiral High-Performance Liquid Chromatography (Chiral HPLC)Polysaccharide derivatives, macrocyclic glycopeptidesDifferential diastereomeric interactions (hydrogen bonding, dipole-dipole, etc.) between the enantiomers and the CSP.Applicable for the separation of bornyl ester enantiomers, especially in a research or preparative context. lcms.czmdpi.com
Capillary Electrophoresis (CE)Cyclodextrins added to bufferDifferential mobility of the transient diastereomeric complexes formed between the enantiomers and the chiral selector in an electric field.A high-efficiency separation technique that can be applied to chiral analysis. mdpi.com

Theoretical and Computational Chemistry of Bornyl Isobutyrate

Quantum Chemical Studies on Molecular Structure, Electronic Properties, and Isomerism

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. arxiv.org It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost, making it suitable for molecules of the size of bornyl isobutyrate. arxiv.orgmdpi.com DFT calculations are used to predict a molecule's ground-state geometry, vibrational frequencies, and various electronic properties. mdpi.com Functionals, such as B3LYP, combined with basis sets like 6-31G**, are commonly used to obtain accurate geometric and electronic data. nih.gov

Ab initio calculations, such as Hartree-Fock (HF), are another class of quantum methods derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they provide a foundational understanding of molecular systems.

For this compound, these calculations would precisely determine the bond lengths, bond angles, and dihedral angles of its most stable conformation. The rigid bicyclic bornyl framework, a derivative of the 1,7,7-trimethylbicyclo[2.2.1]heptane system, is well-defined, but the orientation of the isobutyrate ester group relative to this cage is a key structural parameter that these calculations can elucidate.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table illustrates the type of data obtained from DFT calculations. Actual values would require a specific computational study.

Parameter Atom Pair/Group Predicted Value
Bond Length C=O (carbonyl) ~1.21 Å
O-C (ester link) ~1.34 Å
C-O (ester link) ~1.46 Å
Bond Angle O=C-O ~124°
C-O-C (ester) ~117°

| Dihedral Angle | C-C-O-C | Defines ester orientation |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. libretexts.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to undergo chemical reactions. ajchem-a.com For this compound, the HOMO is expected to be localized around the ester group, particularly the non-bonding orbitals of the oxygen atoms. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group.

The Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. It maps regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. ajchem-a.com In this compound, the most negative potential would be concentrated around the carbonyl oxygen, highlighting it as a primary site for interaction with electrophiles or for hydrogen bonding.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table shows representative data derived from DFT calculations to assess chemical reactivity.

Orbital Energy (eV) Implication
EHOMO -6.5 eV Electron-donating capability
ELUMO -0.8 eV Electron-accepting capability

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical reactivity and stability |

Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a classical mechanical description, allowing for the exploration of conformational changes, solvent interactions, and thermodynamic properties. researchgate.net

MD simulations rely on a "force field," which is a set of parameters and potential energy functions that describe the forces between atoms in the system. escholarship.org Common force fields include CHARMM, AMBER, and GROMOS. For a specific molecule like this compound, an existing force field may be used, or a new set of parameters may need to be developed and validated. This process involves fitting the force field parameters (e.g., for bond stretching, angle bending, and torsional potentials) to reproduce data from high-level quantum chemical calculations or experimental results. For instance, semi-empirical methods like GFN2-xTB combined with a force field (GFN-FF) can be used for scalable geometry generation. escholarship.org

The conformation and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are ideal for studying these solvent effects. By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or a nonpolar solvent like hexane), one can observe how the solvent shell organizes around the solute and how intermolecular interactions, such as hydrogen bonds and van der Waals forces, influence the molecule's preferred shape. brazilianjournals.com.br

Conformational analysis involves identifying the various low-energy structures (conformers) a molecule can adopt by rotation around its single bonds. nobelprize.orgsoton.ac.uk For this compound, the primary flexibility comes from the rotation about the C-O bond of the ester linkage. MD simulations can map the conformational landscape by sampling these different rotational states and calculating their relative free energies, revealing the most populated conformations in a given solvent. mdpi.com Experimental data, such as the solubility of the related bornyl acetate (B1210297) in solvents like DMSO and ethanol, underscores the importance of such computational studies. caymanchem.com

Table 3: Hypothetical Relative Energies of this compound Conformers in Different Solvents (Illustrative) This table illustrates how MD simulations can predict the most stable conformer based on the solvent environment.

Conformer (Defined by C-C-O-C Dihedral) Relative Energy in Gas Phase (kJ/mol) Relative Energy in Water (kJ/mol) Relative Energy in Chloroform (kJ/mol)
Anti-periplanar 0.0 (most stable) 1.2 0.5
Syn-periplanar 15.0 8.5 12.0
Gauche (+) 4.5 0.0 (most stable) 3.0

Reaction Mechanism Predictions and Energy Landscape Mapping

A primary application of computational chemistry is to elucidate the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most favorable pathways from reactants to products. acs.org This "energy landscape" is a multidimensional surface where valleys represent stable species (reactants, intermediates, products) and saddle points correspond to transition states. biorxiv.orgresearchgate.net

Quantum chemical calculations are used to locate the geometries of all stationary points on the landscape and calculate their energies. The energy difference between a reactant and a transition state gives the activation energy, which determines the reaction rate. acs.org

For terpenes and their derivatives, such as this compound, computational studies have been crucial in understanding complex biosynthetic pathways. For example, quantum chemical studies on the formation of the bornyl skeleton from geranyl diphosphate (B83284) have challenged long-held mechanistic assumptions. nih.gov Calculations indicated that the secondary bornyl cation is not a true intermediate (a minimum on the energy surface) but that bornyl diphosphate is likely formed via a concerted attack of pyrophosphate coupled with an alkyl shift from a related cation like the pinyl or camphyl cation. nih.gov Methods like the Artificial Force Induced Reaction (AFIR) can be used to systematically explore such complex reaction pathways. acs.orgresearchgate.net

Table 4: Illustrative Energy Landscape for a Hypothetical Reaction Step This table represents key points along a calculated reaction coordinate, mapping the energy changes during a chemical transformation.

Species Description Relative Energy (kcal/mol)
R Reactant Complex 0.0
TS1 First Transition State +15.2
IM1 Reaction Intermediate -5.8
TS2 Second Transition State +10.4

Computational Elucidation of Esterification and Hydrolysis Mechanisms

The primary industrial synthesis of this compound, like other esters, involves the esterification of an alcohol (borneol) with a carboxylic acid (isobutyric acid) or its derivative. Conversely, its breakdown often occurs via hydrolysis, the reverse reaction. Computational chemistry offers a powerful toolkit to model these reaction mechanisms, providing detailed energy profiles and clarifying the roles of intermediates and catalysts.

While specific computational studies detailing the esterification and hydrolysis mechanisms exclusively for this compound are not prevalent in publicly accessible literature, the general mechanisms for acid-catalyzed esterification (Fischer esterification) and hydrolysis are well-established. These can be modeled using quantum chemical methods, most notably Density Functional Theory (DFT), to map the potential energy surface of the reaction.

The computational modeling of such a reaction typically involves the following steps:

Reactant and Product Optimization: The 3D geometries of the reactants (borneol and isobutyric acid) and products (this compound and water) are optimized to find their lowest energy conformations.

Mapping the Reaction Pathway: The path from reactants to products is calculated, identifying key intermediates and transition states. In acid-catalyzed esterification, the mechanism proceeds via a protonated carbonyl group, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the hydroxyl group of borneol, leading to a tetrahedral intermediate.

Intermediate Analysis: The stability of reaction intermediates, such as the protonated tetrahedral intermediate, is calculated. Subsequent proton transfers and the elimination of a water molecule lead to the final ester product.

Hydrolysis follows the reverse pathway, initiated by the protonation of the ester's carbonyl oxygen, followed by a nucleophilic attack by water. nih.gov Mechanistic mathematical modeling is a tool used to accelerate the design of release systems and predict physical phenomena. nih.gov Computational models can accurately predict drug release profiles over weeks from microspheres and implants by modeling factors like polymer degradation and the diffusion of water and hydrolyzed byproducts. nih.gov

The table below outlines the generally accepted steps for acid-catalyzed esterification, which would be the subject of computational elucidation.

StepDescriptionKey Species
1Protonation of the carboxylic acidIsobutyric acid, H₃O⁺
2Nucleophilic attack by the alcoholBorneol, Protonated isobutyric acid
3Formation of a tetrahedral intermediateTetrahedral intermediate
4Proton transfer-
5Elimination of waterProtonated ester, Water
6DeprotonationThis compound, H₃O⁺

Transition State Characterization

A critical aspect of computational reaction modeling is the characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, corresponding to a specific molecular arrangement where bonds are simultaneously being broken and formed. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which is characterized by having exactly one imaginary vibrational frequency. rowansci.com

The process of characterizing a transition state for the esterification of borneol or the hydrolysis of this compound would involve:

Locating the TS: Algorithms are used to search for the saddle point geometry between a reactant/intermediate and the subsequent intermediate/product.

Frequency Calculation: A vibrational frequency analysis is performed on the located TS geometry. rowansci.com The presence of a single imaginary frequency confirms that the structure is a true transition state. rowansci.com

Visualization of the Imaginary Frequency: The atomic motion corresponding to the imaginary frequency is visualized to confirm that it represents the desired reaction coordinate (e.g., the C-O bond formation and O-H bond breaking during the nucleophilic attack). rowansci.com

Energy Barrier Calculation: The energy difference between the transition state and the preceding reactant or intermediate determines the activation energy barrier for that step, which is a key factor in the reaction kinetics.

For the esterification of borneol with isobutyric acid, key transition states would be associated with the nucleophilic attack of the alcohol on the protonated carboxylic acid and the departure of the water molecule from the tetrahedral intermediate. The stability and structure of these transition states are influenced by steric hindrance from the bulky bornyl group, an effect that can be precisely quantified through computation.

Spectroscopic Property Predictions using Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which aids in the structural elucidation and characterization of molecules like this compound.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. rsc.org Predicting NMR chemical shifts using quantum mechanics has become a common aid in structural assignment. rsc.org Density Functional Theory (DFT) calculations, particularly with the Gauge-Including Atomic Orbital (GIAO) method, have proven highly effective in accurately predicting ¹H and ¹³C chemical shifts. mdpi.comnih.gov

The methodology involves optimizing the molecule's 3D structure and then calculating the nuclear magnetic shielding tensors for each atom. nih.gov These calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Studies on analogous compounds like bornyl acetate and bornyl benzoate (B1203000) have shown an excellent linear correlation between experimental NMR chemical shifts and those predicted by DFT calculations. mdpi.comresearchgate.net For instance, DFT calculations at the GIAO/mPW1PW91/6-311+G(2d,p) level of theory have been successfully used to verify the assignments of ¹H and ¹³C NMR signals in borneol derivatives. mdpi.com A similar approach for this compound would be expected to yield predictions with high accuracy.

The following table presents a hypothetical comparison based on typical results for related bornyl esters, illustrating the expected accuracy of DFT predictions.

Atom/Group in this compoundExpected Experimental ¹H Chemical Shift (ppm)Typical DFT-Calculated ¹H Chemical Shift (ppm)Expected Experimental ¹³C Chemical Shift (ppm)Typical DFT-Calculated ¹³C Chemical Shift (ppm)
Ester-linked proton (H-2)~4.8-5.0~4.8-5.0~80-82~80-82
Isobutyrate CH~2.4-2.6~2.4-2.6~34-36~34-36
Isobutyrate CH₃~1.1-1.2~1.1-1.2~18-20~18-20
Bornyl bridgehead C--~47-49~47-49
Carbonyl C=O--~175-177~175-177
Bornyl methyls (C8, C9, C10)~0.8-1.0~0.8-1.0~13-20~13-20

Vibrational Frequencies: Infrared (IR) spectroscopy identifies molecular functional groups based on their vibrational frequencies. Computational methods can calculate these frequencies by determining the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). rowansci.comreadthedocs.io Diagonalizing this matrix yields a set of vibrational modes and their corresponding frequencies.

These calculations are fundamental for two reasons:

Structure Validation: A true energy minimum (a stable molecule) will have all real (positive) vibrational frequencies. rowansci.com

Spectrum Prediction: The calculated frequencies and their intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental data for identification purposes.

The harmonic oscillator approximation is typically used in these calculations, but for greater accuracy, anharmonic effects can be incorporated using methods like Vibrational Perturbation Theory (VPT). numberanalytics.com For this compound, key predicted vibrations would help confirm its structure.

The table below lists the primary functional groups in this compound and their expected vibrational frequencies as would be predicted by computational methods.

Functional GroupVibrational ModeExpected Computationally-Predicted Wavenumber (cm⁻¹)
C=OCarbonyl Stretch1730-1750
C-OEster Stretch (acyl-oxygen)1230-1260
C-OEster Stretch (alkyl-oxygen)1150-1190
C-H (sp³)Alkane C-H Stretch2850-3000
C-H (sp³)Alkane C-H Bend1350-1470

Biochemical Interactions and Mechanistic Studies of Bornyl Isobutyrate Non Clinical Focus

In Vitro Studies on Enzyme Modulation and Receptor Interactions in Model Systems

In vitro studies provide a foundational understanding of how a compound may interact with biological systems at a molecular level. For bornyl isobutyrate, this research is still an emerging area.

Investigation of Specific Enzyme Inhibition or Activation Mechanisms

Direct studies on the specific enzyme inhibition or activation mechanisms of this compound are not extensively documented in peer-reviewed literature. However, research into the biosynthesis of related compounds offers insights. For example, the synthesis of bornyl acetate (B1210297) is catalyzed by enzymes known as borneol acetyltransferases (BAT), which belong to the BAHD super acyltransferase family. nih.gov It is plausible that this compound could be synthesized via a similar enzymatic pathway involving an isobutyryl-CoA donor.

Conversely, as an ester, this compound would be a substrate for esterase enzymes, which would hydrolyze it into its constituent parts: borneol and isobutyric acid. The potential for this compound to act as an inhibitor or activator of other enzymes, such as those involved in inflammatory or metabolic pathways, remains an area for future investigation.

Investigation of Biological Activities in Isolated Systems

Investigations in isolated systems like cell cultures can reveal potential biological effects of a compound. While specific data for this compound is sparse, studies on related compounds and essential oils rich in bornyl esters provide some indications.

Assessment of Antimicrobial Efficacy and Underlying Mechanisms Against Specific Microorganisms

The antimicrobial properties of this compound have not been specifically detailed. However, essential oils containing other bornyl esters, such as bornyl acetate, have demonstrated antimicrobial activity. The proposed mechanism for many monoterpene esters involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular contents and eventual cell death. For instance, thymyl isobutyrate, another terpenoid ester, has shown effectiveness against various bacteria. mdpi.com It is hypothesized that the lipophilic nature of these compounds allows them to partition into the lipid bilayer of microbial membranes, altering their fluidity and function. Further research is needed to confirm if this compound shares this mechanism and to determine its spectrum of activity against different microorganisms.

Evaluation of Antioxidant Mechanisms in Chemical and Biochemical Assays

Direct evaluation of the antioxidant mechanisms of pure this compound through standard chemical and biochemical assays is not well-documented. Studies on essential oils where bornyl acetate is a major component have shown varying, and often low, antioxidant activity. The antioxidant potential of terpenoids is often linked to the presence of phenolic hydroxyl groups or conjugated double bonds, which are absent in the this compound structure. Therefore, it is not expected to be a potent primary antioxidant that acts by scavenging free radicals. Any potential antioxidant effect might be indirect, possibly through the modulation of intracellular antioxidant enzymes, though this has not been investigated.

Modulation of Biochemical Pathways in Model Organisms (e.g., rumen fermentation in vitro)

One area where related bornyl esters have been studied is in the modulation of rumen fermentation. In vitro studies using rumen fluid have shown that bornyl acetate can selectively modify the microbial ecosystem. nih.govresearchgate.net Specifically, bornyl acetate has been found to decrease methane (B114726) production, a significant goal in improving feed efficiency and reducing greenhouse gas emissions from livestock. nih.gov This effect is achieved without inhibiting the production of volatile fatty acids (VFAs), which are crucial energy sources for the animal. nih.govresearchgate.net

The mechanism appears to involve a shift in the fermentation pathway, leading to a decrease in the acetate to propionate (B1217596) ratio. nih.gov While direct data for this compound is unavailable, studies on isobutyrate itself have shown that it can stimulate the growth of cellulolytic bacteria and increase the activity of fiber-degrading enzymes in the rumen, while also reducing methane production. nih.govresearchgate.net This suggests that the isobutyrate moiety, upon hydrolysis from this compound, could potentially contribute to beneficial shifts in rumen fermentation.

The table below summarizes findings for the related compound, bornyl acetate, on key rumen fermentation parameters from an in vitro study.

Table 1: Effects of Bornyl Acetate on In Vitro Rumen Fermentation Parameters

Treatment Methane (mmol/L) Total VFA (mmol/L) Acetate (mol/100mol) Propionate (mol/100mol) Butyrate (B1204436) (mol/100mol)
Control 3.2 70.5 59.4 20.9 12.9
Bornyl Acetate (500 µL/L) 2.4 71.2 57.6 22.1 12.1

| Bornyl Acetate (2000 µL/L) | 1.9 | 69.8 | 56.9 | 23.4 | 11.5 |

Data derived from studies on bornyl acetate and may not be representative of this compound. nih.gov

Biotransformation Pathways and Metabolite Identification in Non-Human Biological Systems

The biotransformation of this compound in non-human biological systems, particularly through microbial agents, involves a series of enzymatic reactions aimed at increasing its polarity and facilitating excretion. While direct and extensive research specifically on this compound is limited, the metabolic fate can be largely inferred from studies on structurally similar compounds, most notably bornyl acetate. The primary pathways involved are Phase I reactions, such as hydroxylation and oxidation, followed by Phase II conjugation reactions.

Enzymatic Hydroxylation and Oxidation Studies

Phase I metabolic reactions introduce or expose functional groups on the this compound molecule, primarily through the action of cytochrome P450 monooxygenases and other oxidative enzymes. researchgate.net

Microbiological Hydroxylation:

Fungal biotransformation is a key area of study for understanding the metabolism of terpenoids like this compound. Research on the closely related compound, bornyl acetate, provides significant insights. For instance, microbiological hydroxylation of (-)-bornyl acetate by the fungus Helminthosporium sativum results in the formation of several hydroxylated metabolites. The primary site of hydroxylation is the C5 position of the bornyl moiety. researchgate.net

Similarly, studies with the fungus Fusarium culmorum have demonstrated regiospecific hydroxylation of both (+)- and (-)-bornyl acetate at the C5 position, often without the hydrolysis of the ester group. researchgate.net This suggests that the isobutyrate ester group in this compound would likely remain intact during the initial hydroxylation step.

The resulting primary metabolite from this compound would therefore be 5-hydroxy-bornyl isobutyrate. Further oxidation of this hydroxyl group could potentially lead to the formation of a ketone, resulting in 5-oxo-bornyl isobutyrate.

Table 1: Predicted Phase I Metabolites of this compound via Fungal Biotransformation

SubstrateBiotransformation ReactionKey Enzymes (Predicted)Primary Metabolite
This compoundC5-HydroxylationCytochrome P450 Monooxygenases5-hydroxy-bornyl isobutyrate
5-hydroxy-bornyl isobutyrateOxidationAlcohol Dehydrogenases5-oxo-bornyl isobutyrate

Phase II Conjugation Reactions (e.g., Glucosidation, Esterification)

Following Phase I hydroxylation, the introduced polar hydroxyl group serves as a site for Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules, such as glucose or fatty acids, to the metabolite, further increasing its water solubility. researchgate.net

Glucosidation:

In non-human biological systems, particularly in microorganisms and plants, glucosidation is a common Phase II conjugation pathway. The hydroxylated metabolite, 5-hydroxy-bornyl isobutyrate, can undergo glucosidation where a glucose molecule is attached to the hydroxyl group. This reaction is catalyzed by UDP-glucosyltransferases (UGTs). The resulting metabolite would be 5-O-β-D-glucopyranosyl-bornyl isobutyrate. Studies on other monoterpenoids have confirmed that glucosidation is a significant metabolic pathway in various microbial cultures. researchgate.net

Esterification:

Another observed Phase II reaction in the metabolism of hydroxylated bornyl esters is further esterification. The newly introduced hydroxyl group at the C5 position can be esterified with fatty acids. This results in the formation of a di-ester of borneol. For example, 5-hydroxy-bornyl isobutyrate could be esterified with a fatty acid like palmitic acid to form 5-palmitoyloxy-bornyl isobutyrate. This pathway has been noted as a new metabolic route for monoterpenoids in some insect species. researchgate.net

Table 2: Predicted Phase II Conjugates of this compound Metabolites

Phase I MetaboliteConjugation ReactionConjugating AgentPredicted Phase II Metabolite
5-hydroxy-bornyl isobutyrateGlucosidationUDP-Glucose5-O-β-D-glucopyranosyl-bornyl isobutyrate
5-hydroxy-bornyl isobutyrateEsterificationFatty Acyl-CoA5-(Fatty Acyl)oxy-bornyl isobutyrate

Structure-Activity Relationships (SAR) in Biochemical Contexts

The structure-activity relationship (SAR) of this compound and related bornyl esters is crucial for understanding how their chemical structure influences their interactions with biological systems at a molecular level. The key structural features of this compound that determine its biochemical activity are the bicyclic bornyl moiety and the isobutyrate ester group.

Influence of the Bornyl Moiety:

The rigid, bicyclic structure of the borneol core is a critical determinant of its biochemical interactions. This lipophilic scaffold facilitates the molecule's transport across cell membranes and its binding to hydrophobic pockets of enzymes or receptors. The stereochemistry of the borneol backbone (i.e., whether it is the (+)- or (-)-enantiomer) can also significantly impact its biological activity due to the stereospecific nature of enzyme active sites.

Role of the Ester Group:

The isobutyrate ester at the C2 position of the borneol skeleton plays a significant role in modulating the compound's activity. The nature of the ester group, including its size, shape, and electronic properties, can influence several factors:

Enzymatic Hydrolysis: The ester linkage is susceptible to hydrolysis by esterase enzymes. The rate of hydrolysis can be influenced by the steric hindrance and electronic nature of the acyl group. For instance, bulkier acyl groups may be hydrolyzed more slowly. This enzymatic cleavage can release borneol and isobutyric acid, which may have their own distinct biological activities.

Binding Affinity: The isobutyrate group can participate in van der Waals interactions and potentially hydrogen bonding (via the carbonyl oxygen) within the binding sites of target proteins. Variations in the ester group can, therefore, alter the binding affinity and selectivity of the molecule.

SAR in Specific Biochemical Assays:

While specific SAR studies on this compound are not extensively documented, research on a variety of bornyl esters in different biochemical assays has revealed some general trends. For example, in studies of bornyl esters as potential inhibitors of certain enzymes, the length and branching of the acyl chain have been shown to be important for inhibitory potency. Shorter, branched-chain esters like isobutyrate may exhibit different binding characteristics compared to longer, straight-chain esters.

Table 3: Key Structural Features of this compound and Their Influence on Biochemical Activity

Structural FeatureDescriptionInfluence on Biochemical Activity
Bornyl Moiety Rigid, bicyclic, lipophilic terpene scaffold.Facilitates membrane transport and binding to hydrophobic pockets of enzymes/receptors. Stereochemistry can confer selectivity.
Isobutyrate Ester Group Short, branched-chain acyl group attached via an ester linkage.Modulates lipophilicity, susceptibility to enzymatic hydrolysis, and binding affinity to target proteins.
Ester Linkage Connects the bornyl and isobutyrate moieties.Site of potential enzymatic cleavage by esterases, leading to the release of borneol and isobutyric acid.

Advanced Analytical Method Development and Validation for Bornyl Isobutyrate

Methodologies for Quantitative Analysis in Complex Natural and Synthetic Matrices.wiley.com

The analysis of bornyl isobutyrate is often complicated by the presence of a multitude of other chemically similar compounds, particularly in natural extracts like essential oils. wiley.com Therefore, high-resolution chromatographic techniques are indispensable for achieving accurate quantification.

Development of GC and HPLC Methods for Trace Analysis

Gas chromatography (GC) is the most prevalent technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (MS), GC-MS provides a powerful tool for both identification and quantification. mdpi.comiomcworld.commdpi.com The separation is typically achieved on a capillary column with a specific stationary phase, such as polydimethylsiloxane (B3030410) (e.g., BP-1 or HP-5MS), which separates compounds based on their boiling points and polarities. mdpi.comiomcworld.com For instance, in the analysis of essential oils, a temperature-programmed oven is used to gradually increase the column temperature, allowing for the sequential elution of compounds from the most volatile to the least volatile. mdpi.comiomcworld.comnih.gov

High-performance liquid chromatography (HPLC) offers an alternative for the analysis of this compound and its isomers, particularly when dealing with less volatile matrices or when derivatization is undesirable. naukaru.ru Reversed-phase HPLC, using columns like C18, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or isopropyl alcohol and water, has been successfully employed for the separation of bornyl acetate (B1210297) isomers, a structurally related compound. naukaru.ru Detection is often performed using a diode-array detector (DAD) at a low UV wavelength, such as 210 nm, where the ester functional group exhibits some absorbance. naukaru.ru

Optimization of Detection Techniques (e.g., FID, MS, UV)

The choice of detector is critical for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): In gas chromatography, the FID is a widely used detector known for its robustness, wide linear range, and high sensitivity to organic compounds. iomcworld.com It is a universal detector for hydrocarbons and provides a response that is proportional to the mass of carbon entering the flame.

Mass Spectrometry (MS): When coupled with GC, MS provides not only quantitative data but also structural information, enabling the definitive identification of this compound even in complex mixtures. mdpi.comdiabloanalytical.com The mass spectrometer ionizes the eluted compounds, and the resulting fragmentation pattern serves as a chemical fingerprint. diabloanalytical.com

Ultraviolet (UV) Detector: In HPLC, a UV detector is commonly used. naukaru.ru For compounds like this compound that lack a strong chromophore, detection at low wavelengths (around 210 nm) is necessary, although this can sometimes compromise selectivity due to interference from other co-eluting compounds. naukaru.ru

Development of High-Throughput Screening Methods for this compound Analysis

In scenarios requiring the rapid analysis of a large number of samples, high-throughput screening (HTS) methods are invaluable. For volatile compounds like this compound, techniques such as headspace solid-phase microextraction (HS-SPME) coupled with GC-MS can be adapted for HTS. rsc.orgresearchgate.net This method involves exposing a coated fiber to the headspace above a sample, allowing for the adsorption of volatile and semi-volatile compounds. The fiber is then directly introduced into the GC injector for analysis. This approach minimizes sample preparation and can be automated for screening large batches of samples. rsc.org Another approach involves flow injection analysis coupled with mass spectrometry (FIA-MS), which can provide rapid, semi-quantitative data for target compounds without chromatographic separation. While less specific, it can be a useful tool for initial screening.

Comprehensive Validation Parameters for Analytical Methods.mdpi.comregulations.gov

To ensure the reliability and accuracy of analytical data, the developed methods must undergo rigorous validation in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). npra.gov.mynih.goveuropa.eu

Specificity and Selectivity Studies

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.gov In the context of this compound analysis in essential oils, this means the method must be able to distinguish it from other structurally similar esters and terpenes. mdpi.comiomcworld.com This is typically demonstrated by analyzing blank matrices and spiked samples to ensure no interfering peaks are present at the retention time of this compound. High-resolution GC columns and the use of MS detection significantly enhance selectivity. mdpi.comthermofisher.com

Linearity, Range, Accuracy, and Precision Determinations.regulations.govnih.gov

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. npra.gov.myeuropa.eu This is typically evaluated by preparing a series of standard solutions at different concentrations and plotting the instrument response against the concentration. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. npra.gov.mynih.gov For assay methods, a typical range is 80-120% of the expected sample concentration. npra.gov.mynih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. nih.gov It is often assessed by performing recovery studies, where a known amount of this compound is added to a blank matrix (spiking) and the percentage of the analyte recovered by the method is calculated. unito.it

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. npra.gov.my It is usually evaluated at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or different equipment.

The results of these validation parameters are often summarized in tables to provide a clear overview of the method's performance.

Table 1: Illustrative Validation Parameters for a GC-FID Method for this compound Quantification

ParameterSpecificationResult
Linearity (r²) ≥ 0.9950.999
Range 10 - 1000 µg/mL10 - 1000 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%)
- Repeatability≤ 2.0%1.2%
- Intermediate Precision≤ 3.0%2.5%
Limit of Detection (LOD) Report1 µg/mL
Limit of Quantitation (LOQ) Report3 µg/mL

This table is for illustrative purposes and the actual values may vary depending on the specific method and laboratory.

Limits of Detection (LOD) and Quantification (LOQ)

The validation of an analytical method is a critical process that provides documented evidence of its suitability for the intended purpose. gmpinsiders.comparticle.dk For quantitative analyses of this compound, determining the limits of detection (LOD) and quantification (LOQ) is fundamental to establishing the method's sensitivity. The objective of validating an analytical procedure is to demonstrate its fitness for its intended use. europa.eu

The Limit of Detection (LOD) represents the lowest concentration of an analyte—in this case, this compound—that can be reliably detected, but not necessarily quantified with precision and accuracy, by the analytical instrument. itjfs.com It is the concentration that yields a signal significantly different from the background noise of the instrument. chromforum.org The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be measured with an acceptable level of precision and accuracy. itjfs.comsci-hub.se

Several approaches are endorsed by regulatory bodies like the International Council for Harmonisation (ICH) to determine these limits:

Based on Signal-to-Noise Ratio: This is a common, practical approach where the LOD is typically established at a signal-to-noise (S/N) ratio of 3:1, and the LOQ at a ratio of 10:1. unizar.es

Based on the Standard Deviation of the Response and the Slope: This statistical method calculates the LOD and LOQ from the standard deviation of blank measurements or the residual standard deviation of a regression line (calibration curve). chromforum.org

While specific, peer-reviewed LOD and LOQ values for this compound are not consistently published, the validation data for analogous volatile compounds analyzed by gas chromatography-mass spectrometry (GC-MS) provide insight into the expected sensitivity of modern methods. For any new or modified analytical procedure, these parameters must be experimentally determined as part of a comprehensive validation protocol. gmpinsiders.comfda.gov

The table below presents examples of LOD and LOQ values for various volatile compounds determined using GC-MS in different matrices, illustrating the typical performance of such analytical methods.

AnalyteMatrixMethodLODLOQSource
Terpinen-4-olEssential OilHS-SPME-GC-O-MS0.82 ng/g2.74 ng/g unizar.es
Camphor (B46023)Goat SerumSPE-GC-MS1 ng/mL3 ng/mL researchgate.net
LinaloolBlueberryP&T-GC-MS1.06 µg/L3.50 µg/L itjfs.com
Ethyl AcetateBlueberryP&T-GC-MS0.90 µg/L3.00 µg/L itjfs.com

Advanced Sample Preparation Techniques for Enhanced Analysis

The analysis of this compound, particularly from complex matrices such as essential oils, plant tissues, or consumer products, is highly dependent on the sample preparation stage. researchgate.net This step is crucial for isolating the target analyte from interfering substances and concentrating it to a level suitable for instrumental analysis. oup.com Traditional methods often involve significant solvent use and can be time-consuming. Modern analytical chemistry has seen a shift towards advanced, miniaturized, and environmentally friendly techniques that enhance efficiency and sensitivity. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free sample preparation technique that has become widely adopted for the analysis of volatile and semi-volatile organic compounds. sigmaaldrich.commdpi.com The method is based on the partitioning of analytes between the sample matrix, the headspace (gas phase) above the sample, and a coated fiber. mdpi.com The fiber, coated with a specific polymeric stationary phase, is exposed to the headspace of a sealed vial containing the sample. Volatile compounds, including this compound, adsorb onto the fiber, which is then retracted and directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.comakjournals.com

The key advantages of HS-SPME include its simplicity, speed, and the elimination of organic solvents. mdpi.comasianpubs.org The efficiency of the extraction depends on several optimized parameters:

Fiber Coating: The choice of coating (e.g., PDMS, PDMS/DVB, CAR/PDMS) is critical and depends on the polarity and volatility of the target analytes. mdpi.comasianpubs.org

Extraction Time and Temperature: These parameters influence the equilibrium of the analyte between the sample, headspace, and fiber. mdpi.commdpi.com

Ionic Strength: The addition of salt (e.g., sodium chloride) to aqueous samples can increase the volatility of organic compounds, improving their transfer to the headspace and subsequent extraction. mdpi.comembrapa.br

Headspace Solvent Microextraction (HSME)

HSME is another advanced microextraction technique that minimizes solvent consumption. researchgate.netiau.ir In this method, a microdrop (typically 1–3 µL) of a suitable organic solvent is suspended from the tip of a microsyringe needle in the headspace above the sample. iau.irnih.gov Volatile analytes partition from the sample matrix into the headspace and are then absorbed into the solvent microdrop. After a set extraction time, the microdrop is retracted back into the syringe and injected into the GC for analysis. nih.gov HSME offers high enrichment factors and is a simple, low-cost alternative to other methods. researchgate.net

The table below provides a comparison of these advanced techniques.

ParameterHeadspace SPMEHeadspace SMEConventional LLE
Principle Adsorption/absorption of analytes from headspace onto a solid-phase coated fiber.Absorption of analytes from headspace into a suspended microdrop of solvent.Partitioning of analytes between two immiscible liquid phases.
Solvent Usage Solvent-free. sigmaaldrich.comMicro-liters (1-3 µL). nih.govMilliliters to Liters. embrapa.br
Speed Fast (equilibration/extraction times are often in minutes). mdpi.comRelatively fast (extraction times typically 15-30 min). nih.govSlow and labor-intensive. embrapa.br
Automation Easily automated.Automation is possible but can be more complex.Difficult to fully automate.
Sensitivity High, provides analyte concentration.High enrichment factors.Variable, can be limited by large solvent volumes.

Environmental Fate, Degradation, and Transformation Pathways of Bornyl Isobutyrate

Abiotic Degradation Mechanisms and Kinetics

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For bornyl isobutyrate, the most significant abiotic pathways are photochemical reactions in the atmosphere and hydrolysis in aquatic environments.

Once released into the atmosphere, this compound is expected to undergo photochemical degradation, primarily through reactions with hydroxyl radicals (•OH). ichf.edu.ploecd.org These highly reactive radicals are the main drivers for the breakdown of many volatile organic compounds (VOCs) in the troposphere. ichf.edu.plresearchgate.net

Table 1: Estimated Atmospheric Degradation of Isobutyl Isobutyrate by Hydroxyl Radicals Data estimated for a structural analog.

ParameterValueReference
Second-Order Rate Constant5.4945 x 10⁻¹² cm³/molecule-sec oecd.org
Assumed •OH Concentration1.5 x 10⁶ molecules/cm³ oecd.org
Estimated Half-Life (12-h daylight) ~1.95 days oecd.org

This interactive table provides estimated kinetic data for the atmospheric degradation of isobutyl isobutyrate, a structural analog of this compound.

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. For esters like this compound, this process would yield the parent alcohol (borneol) and carboxylic acid (isobutyric acid). The rate of hydrolysis is often dependent on pH and temperature. oecd.org

Esters can exhibit significant stability in water under neutral pH conditions. The stability of isobutyl isobutyrate, for instance, is highly pH-dependent, with a calculated half-life of over 9 years at pH 7, which decreases to 337 days at the more alkaline pH of 8. oecd.org The hydrolytic stability of esters is also influenced by steric hindrance around the ester functional group. purdue.edu The bulky, bicyclic structure of the bornyl group in this compound is expected to sterically hinder the approach of water molecules, thus slowing the rate of hydrolysis compared to simpler esters. purdue.eduresearchgate.net Therefore, under typical environmental pH conditions (around 7), this compound is expected to be hydrolytically stable. oecd.orgpurdue.edu

Table 2: pH-Dependent Hydrolytic Stability of Isobutyl Isobutyrate at 25°C Data estimated for a structural analog.

pHEstimated Half-LifeReference
7~9.2 years oecd.org
8~337 days oecd.org

This interactive table shows the estimated hydrolysis half-life of isobutyl isobutyrate at different pH levels, providing insight into the likely stability of the structurally similar this compound.

Biodegradation Studies by Environmental Microorganisms and Enzymatic Systems

Biotic degradation, mediated by microorganisms and their enzymes, is a critical pathway for the breakdown of organic compounds in soil and water.

Terpenes and their derivatives are known to be biodegradable by a wide range of environmental microorganisms. nottingham.ac.uk While studies specifically identifying microbial strains that degrade this compound are limited, research on related compounds provides strong indications of the types of microbes involved. Bacteria from the genus Pseudomonas are well-known for their ability to degrade various monoterpenes, such as α-pinene and β-pinene. researchgate.net Fungi are also highly effective, and in some cases, are better degraders of complex organic compounds than bacteria. nih.govnih.gov Species of Aspergillus, Penicillium, and various yeasts have been implicated in the degradation of different polymers and organic pollutants. nih.govnih.govosti.gov

Given that most terpenes are susceptible to microbial breakdown, it is highly probable that a consortium of soil and aquatic microorganisms, including bacteria and fungi, can degrade this compound. nottingham.ac.ukmpg.de For instance, fungi have shown the highest contribution to the degradation of other complex biopolyesters in soil environments. nih.gov Rumen bacteria have also been shown to degrade terpenes, although oxygenated terpenoids can sometimes be more resistant. researchgate.net

The enzymatic degradation of this compound is expected to occur in a stepwise manner. The initial and most crucial step is the hydrolysis of the ester bond, a reaction catalyzed by extracellular hydrolase enzymes, particularly esterases such as lipases and carboxylesterases. diva-portal.orgnih.govmdpi.com This enzymatic hydrolysis cleaves the molecule into its constituent parts: borneol and isobutyric acid. oecd.org

Following the initial hydrolysis, the resulting products are further metabolized by microorganisms.

Borneol Degradation: Borneol, a bicyclic monoterpenoid alcohol, can be further oxidized by microbial enzymes. Microbiological hydroxylation, a common transformation reaction, has been observed in the related compound bornyl acetate (B1210297). researchgate.net Fungi such as Helminthosporium sativum and Fusarium culmorum are capable of regiospecific hydroxylation of the bornyl ring, primarily at the C(5) position, to form various bornanediols. researchgate.net

Isobutyric Acid Degradation: Isobutyric acid is a simple branched-chain fatty acid that can be readily utilized by many microorganisms. It serves as a carbon and energy source and is metabolized through common biochemical pathways within the microbial cell. oecd.orgunimi.it

Identification and Characterization of Environmental Transformation Products

The degradation of this compound in the environment leads to the formation of various transformation products. The identity of these products depends on the specific degradation pathway (abiotic or biotic).

The primary transformation products from the hydrolysis of this compound are borneol and isobutyric acid. oecd.org Subsequent microbial or photochemical action can lead to a suite of secondary products. Biotransformation of the borneol moiety can result in oxidized derivatives. For example, studies on the chemical and microbiological oxidation of the closely related bornyl acetate have identified products such as 3-oxobornyl acetate, 5-oxobornyl acetate, 6-oxobornyl acetate, and various hydroxylated products like 2,3-, 2,5-, and 2,6-bornanediols. researchgate.net It is plausible that similar oxidation products could arise from the degradation of borneol released from this compound.

Table 3: Potential Environmental Transformation Products of this compound

Degradation PathwayPrecursorPotential Transformation Product(s)Reference(s)
Hydrolysis (Abiotic/Biotic)This compoundBorneol, Isobutyric acid oecd.org
Microbial OxidationBorneolHydroxylated borneol (e.g., Bornanediols) researchgate.net
Microbial/Chemical OxidationBorneolOxidized borneol (e.g., Oxo-borneols) researchgate.net

This interactive table lists the likely transformation products of this compound resulting from different environmental degradation mechanisms, based on data from analogous compounds.

Mass Spectrometric Profiling of Degradants

Hydrolysis of the ester bond is a primary degradation pathway for esters in the environment. This process would cleave this compound into its constituent alcohol and carboxylic acid: borneol and isobutyric acid . Mass spectrometry would be a key analytical tool to identify these primary degradants in environmental or laboratory test samples. Further microbial degradation of borneol could lead to the formation of camphor (B46023) and subsequently other smaller, more polar compounds. massbank.eu Similarly, isobutyric acid is known to be readily biodegradable. ecetoc.org

In a hypothetical mass spectrometric analysis of a sample containing degrading this compound, one would expect to observe the molecular ions and characteristic fragments corresponding to these potential degradants.

Table 1: Postulated Degradants of this compound and their Expected Mass Spectrometric Signatures

Compound NameChemical FormulaMolecular Weight ( g/mol )Key Mass Spectral Fragments (Anticipated)
This compoundC₁₄H₂₄O₂224.34m/z 136 (bornyl cation), 71 (isobutyryl cation), 43
BorneolC₁₀H₁₈O154.25m/z 139, 121, 95 (characteristic for borneol/isoborneol)
Isobutyric AcidC₄H₈O₂88.11m/z 73, 45, 43
CamphorC₁₀H₁₆O152.23m/z 152, 108, 95, 81

This table is based on postulated degradation pathways and known mass spectra of related compounds. Direct experimental data for this compound degradation is needed for confirmation.

Environmental Distribution and Persistence Studies in Different Compartments

Specific monitoring studies detailing the environmental concentrations and persistence of this compound in various compartments (air, water, soil, sediment) are scarce. However, its likely distribution and persistence can be inferred from its physicochemical properties and the behavior of analogous fragrance compounds.

Water: As a fragrance ingredient in many "down-the-drain" products, this compound is expected to enter the aquatic environment through wastewater treatment plant effluents. oup.com Its water solubility is low, and it has a moderate octanol-water partition coefficient (Log Kow), suggesting a tendency to partition from the water column to organic matter in sediment and suspended solids. researchgate.net While in the water column, hydrolysis and biodegradation would be the primary removal mechanisms.

Soil: If released to soil, for example through the application of sewage sludge (biosolids) to land, this compound is expected to exhibit moderate mobility. industrialchemicals.gov.au Its sorption to soil organic matter is a key process that will influence its fate, affecting its bioavailability for microbial degradation and its potential to leach into groundwater. ecetoc.orgau.dk The persistence in soil will be determined by the rate of biodegradation, which is influenced by factors such as soil type, organic matter content, temperature, moisture, and the microbial community present. irost.ir

Air: Due to its moderate vapor pressure, volatilization from water and moist soil surfaces is expected to be a potential transport pathway for this compound. industrialchemicals.gov.au In the atmosphere, it would exist primarily in the vapor phase and be subject to degradation by hydroxyl radicals. nih.gov

Persistence: Based on the expected ready biodegradability of its hydrolysis products and the susceptibility of the ester bond to hydrolysis, this compound is not expected to be highly persistent in the environment. epa.govindustrialchemicals.gov.au However, its actual persistence will vary depending on the specific environmental conditions of each compartment. For example, in anaerobic sediments, degradation rates may be significantly slower than in aerobic surface waters and soils.

Table 2: Estimated Environmental Distribution and Persistence of this compound

Environmental CompartmentExpected Distribution & TransportPrimary Degradation PathwaysEstimated Persistence
WaterPartitioning to sediment and suspended solids.Hydrolysis, BiodegradationLow to Moderate
SoilSorption to organic matter, limited leaching.Biodegradation, HydrolysisLow to Moderate
SedimentAccumulation due to sorption.Anaerobic Biodegradation, HydrolysisModerate (potentially higher under anaerobic conditions)
AirVapor phase transport.Photodegradation (reaction with OH radicals)Low

This table represents an estimation based on the physicochemical properties of this compound and the known fate of similar compounds. Specific experimental data are needed for a definitive assessment.

Applications in Chemical Science and Technology Non Clinical Focus

Role as a Chiral Building Block and Intermediate in Organic Synthesis

In the field of organic synthesis, compounds with specific stereochemistry are crucial for building complex molecules. Chiral molecules, which are non-superimposable on their mirror images, are foundational as resolving agents, chiral auxiliaries, and key structural units in the synthesis of stereochemically pure target compounds. sigmaaldrich.combas.bg

Bornyl isobutyrate is synthesized via the esterification of borneol with isobutyric acid. ontosight.ai The borneol moiety, with its defined stereocenters, makes this compound an inherently chiral molecule. While the direct use of this compound as a chiral building block is not as extensively documented as some of its analogues, the principle has been demonstrated with closely related compounds. For instance, (−)-bornyl acetate (B1210297) serves as a precursor for creating annulating agents that contain a chiral auxiliary, which is instrumental in stereoselective reactions. researchgate.net The development of efficient synthetic routes to create multifunctional organic compounds and intermediates often relies on such readily available chiral sources. bas.bg The synthesis of related bornyl esters, such as β-(3,4-dihydroxyphenyl)-α-hydroxypropionic acid bornyl ester, has been achieved through reactions catalyzed by Lewis acids, highlighting a general pathway for incorporating the chiral bornyl group as an intermediate step in creating more complex molecules. google.com

Contributions to Polymer Chemistry and Materials Science

The incorporation of bulky, rigid cyclic structures into polymers is a known strategy for modifying their thermal and mechanical properties. The bicyclic bornyl group is utilized in materials science to enhance the characteristics of polymers.

The bornyl group is often introduced into polymers as a side chain by polymerizing monomers containing a bornyl moiety. A prominent example is isobornyl methacrylate (B99206) (IBOMA), a functional monomer whose molecular structure contains a bornyl group. researchgate.net The large, nonpolar bicyclic alkyl group provides significant steric protection to the polymer chain, imparting special properties. researchgate.net While this compound itself is not typically cited as a monomer, the use of related bornyl-containing monomers like bornyl acrylates in copolymerization is well-established. acs.org Polymers containing bornyl and isobornyl groups as geometrically isomeric esters have been synthesized from dialkyl fumarates, demonstrating another route for incorporating these rigid structures into the polymer backbone. colab.wsresearchgate.net These materials are investigated for applications ranging from heat-resistant optical polymers to specialty plastics. researchgate.net

Research into the polymerization of monomers containing bornyl groups focuses on understanding the reaction kinetics and the properties of the resulting materials. For example, studies on the radical polymerization of fumarates with bornyl groups have been conducted to explore their synthesis and structure-performance relationships. researchgate.net The kinetics of radical polymerization for monomers like isopropyl tert-butyl fumarate (B1241708) have been investigated using initiators such as dimethyl 2,2'-azobis(isobutyrate). acs.org The thermal and mechanical properties of copolymers, such as those made from diisopropyl fumarate and bornyl acrylates, are studied to determine characteristics like high glass transition temperatures. acs.org The inclusion of the bornyl group generally leads to polymers with high thermal stability. researchgate.net

Applications in Agrochemical Research and Pest Management

The volatile nature and distinct chemical structure of terpene derivatives like this compound make them candidates for investigation in pest management. These "biorational" pesticides are sought after as potentially eco-friendly alternatives to conventional synthetic pesticides. umass.edu

This compound has been explored as a potential component of insect repellents. ontosight.ai It is listed among several bornyl esters and other compounds in patent literature for insect repellent compositions. google.com The use of pheromones, which are chemicals used for communication between members of the same species, is a key strategy in integrated pest management for monitoring and mating disruption. nih.govresearchgate.netnih.gov

While specific pheromonal activity of this compound is a subject of ongoing research, the closely related compound bornyl acetate has demonstrated notable effects. For example, d-bornyl acetate has shown sex pheromone activity against the American cockroach (Periplaneta americana). foreverest.netsinica.edu.tw Furthermore, bornyl acetate has been identified as a repellent against pests such as the green peach aphid (Myzus persicae), the booklouse (Liposcelis bostrychophila), and the red flour beetle (Tribolium castaneum). foreverest.netnih.govresearchgate.net The essential oil of Inula graveolens, containing borneol and bornyl acetate, has shown strong repellency against T. castaneum. nih.gov These findings for structurally similar compounds provide a strong rationale for the investigation of this compound in similar applications.

Table 1: Research Findings on the Repellent/Insecticidal Activity of Related Bornyl Esters

CompoundTarget Insect(s)Observed EffectReference(s)
d-Bornyl acetate American cockroach (Periplaneta americana)Sex pheromone activity foreverest.netsinica.edu.tw
l-Bornyl acetate American cockroach (Periplaneta americana)Weaker sex pheromone activity foreverest.net
Bornyl acetate Green peach aphid (Myzus persicae)Repellent foreverest.net
Bornyl acetate Booklouse (Liposcelis bostrychophila)Fumigant and contact toxicity, repellent foreverest.netnih.govresearchgate.net
Bornyl acetate Red flour beetle (Tribolium castaneum)Repellent, fumigant and contact toxicity foreverest.netnih.govresearchgate.net
Essential oil containing Borneol and Bornyl acetate Red flour beetle (Tribolium castaneum)Strong repellency nih.gov

The interaction of insects with chemical compounds can result in attraction (chemoattractant) or deterrence (antifeedant, oviposition deterrent). Research has shown that bornyl acetate can act as a moderate repellent (deterrent) for T. castaneum but conversely as an attractant for L. bostrychophila. nih.govresearchgate.net Acetates in general can mediate chemoattraction in various biological systems. portlandpress.com The specific role of this compound as either a chemoattractant or a deterrent for different insect species remains an active area of research. Its presence in natural sources like hop (Humulus lupulus) extract suggests a potential ecological role that could be harnessed for pest management. fragranceu.com The essential oils of various plants contain a complex mixture of compounds, including bornyl acetate, that can collectively act as chemoattractants or deterrents to insects. researchgate.net

Foundational Chemical Research in Fragrance and Flavor Chemistry

Studies on Structure-Odor Relationships

The field of structure-odor relationships (SOR) seeks to correlate the specific molecular structure of a chemical with its perceived odor, a complex task due to the vast number of odorants and the intricacies of olfactory reception. researchgate.net For this compound, its distinct aroma is intrinsically linked to its bicyclic terpene framework, a structural motif common to many compounds with camphoraceous and pine-like scents.

Chemical Characterization of Aroma Profiles

The compound is recognized as a flavor and fragrance agent, with a profile that is both woody and spicy. ontosight.aithegoodscentscompany.comfragranceu.com In flavor applications, it is described as having notes of fir needle, balsamic, and spice, with herbal, woody, and soapy undertones. thegoodscentscompany.com Its odor is similarly complex, often described as balsamic, herbal, and reminiscent of fir needles, with spicy, earthy, and woody qualities. thegoodscentscompany.com

Advanced analytical techniques, such as gas chromatography-olfactometry-mass spectrometry (GC-O-MS), are employed to separate volatile compounds from a sample and identify them chemically while simultaneously assessing their odor. nih.gov A study on Chrysanthemum morifolium used GC-MS to analyze its essential oils, successfully identifying this compound as a key volatile metabolite responsible for the plant's characteristic flavor. rsc.org

Table 1: Chemical Properties of this compound

Property Value Source
Chemical Name (1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl) 2-methylpropanoate fragranceu.com
CAS Number 24717-86-0 thegoodscentscompany.comfragranceu.com
Molecular Formula C₁₄H₂₄O₂ fragranceu.com
Molecular Weight 224.34 g/mol fragranceu.com

| Synonyms | (±)-bornyl isobutyrate, bornylval, endo-(±)-1,7,7-trimethyl bicyclo(2.2.1)hept-2-yl isobutyrate | fragranceu.com |

Table 2: Aroma and Flavor Profile of this compound

Profile Type Descriptors Source
Odor Camphoreous, nutty, fir needle, balsamic, herbal, spicy, earthy, woody thegoodscentscompany.comthegoodscentscompany.com

| Flavor | Fir needle, balsamic, spicy, herbal, camphoreous, woody, soapy | thegoodscentscompany.com |

Future Directions and Emerging Research Avenues for Bornyl Isobutyrate

Integration of Multi-Omics Approaches for Biosynthetic Pathway Discovery

The precise biosynthetic pathways for many terpenoid esters, including bornyl isobutyrate, in their native plant sources are not yet fully elucidated. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—presents a powerful strategy for unraveling these complex biological processes. sjtu.edu.cnnih.gov By combining these approaches, researchers can identify candidate genes and enzymes responsible for the synthesis of the borneol precursor and its subsequent esterification with an isobutyrate group. sjtu.edu.cnmdpi.com

Recent studies on various plant species have demonstrated the power of multi-omics in identifying genes involved in terpenoid synthesis. frontiersin.orgmdpi.com For example, transcriptomic analysis of different plant tissues or developmental stages can highlight genes that are highly expressed when this compound production is at its peak. sjtu.edu.cn Proteomic analysis can then confirm the presence and quantity of the enzymes encoded by these genes, while metabolomic profiling can directly measure the levels of this compound and its potential precursors. mdpi.comnih.gov This integrated systems biology approach is crucial for understanding the natural production of this compound and for providing the genetic blueprint for its synthesis in engineered microorganisms. sciepublish.com

Table 1: Multi-Omics Techniques for Biosynthetic Pathway Elucidation

Omics DisciplineObjective in this compound ResearchPotential Findings
Genomics Identify the complete set of genes in a this compound-producing organism.Discovery of putative terpene synthase (TPS) genes for borneol and acyltransferase genes for esterification.
Transcriptomics Analyze gene expression patterns under different conditions or in different tissues.Identification of genes that are upregulated during peak this compound production. sjtu.edu.cn
Proteomics Study the entire protein complement of the organism.Confirmation of the presence and abundance of key biosynthetic enzymes. frontiersin.org
Metabolomics Profile the complete set of small-molecule metabolites.Direct detection and quantification of this compound, borneol, isobutyric acid, and other related metabolites. nih.gov

Development of Advanced Computational Models for Predictive Chemistry

Advanced computational models are increasingly vital for predicting the properties and behavior of chemical compounds, offering a faster and more cost-effective alternative to extensive laboratory experiments. For this compound, these models can provide deep insights into its chemical nature and potential applications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this domain. nih.govconicet.gov.ar These models establish mathematical relationships between the structural features of molecules and their biological activity or physicochemical properties. tandfonline.comnih.gov For instance, a QSAR model could be developed to predict the odor characteristics of this compound and related esters based on their molecular descriptors, aiding in the design of new fragrance molecules. tandfonline.comcadaster.eu Similarly, QSPR models can predict physical properties like boiling point or retention index in chromatography, which is valuable for process design and quality control. conicet.gov.ar

Computational methods like Density Functional Theory (DFT) and molecular dynamics simulations can further be used to understand the molecule at an atomic level. escholarship.orgresearchgate.net These techniques can predict spectroscopic data, reaction energies, and how the molecule interacts with olfactory receptors, providing a fundamental understanding of its aroma profile.

Exploration of Novel Biocatalytic Pathways for Sustainable Production

Traditional chemical synthesis of esters often relies on harsh conditions and potentially hazardous catalysts. Biocatalysis, which uses enzymes or whole microbial cells, offers a greener and more sustainable alternative for producing this compound. chemistryjournals.netun.org Lipases are a class of enzymes that have shown great promise in catalyzing esterification reactions to produce flavor and fragrance esters. mdpi.comscielo.br

Research is focused on finding robust lipases that can efficiently catalyze the reaction between borneol and a suitable isobutyrate donor. The use of immobilized enzymes, where the lipase (B570770) is attached to a solid support, is particularly attractive as it allows for easy separation of the catalyst from the product and enables the reuse of the enzyme, making the process more economical. mdpi.comresearchgate.net Studies on the synthesis of similar esters, like isoamyl butyrate (B1204436) and butyl isobutyrate, have demonstrated the feasibility of these enzymatic approaches and have investigated the reaction kinetics, often finding them to follow mechanisms like the Ping-Pong Bi-Bi model. researchgate.netnih.gov

The development of whole-cell biocatalysts, where a microorganism is engineered to produce all the necessary enzymes for converting a simple carbon source into this compound, represents a highly promising future direction for sustainable production. sustainability-directory.com

Table 2: Comparison of Synthesis Methods for this compound

Synthesis MethodAdvantagesDisadvantages
Traditional Chemical Synthesis High yield, established technology.Harsh reaction conditions, use of hazardous catalysts, potential for by-products.
Isolated Enzyme Biocatalysis High selectivity, mild reaction conditions, reduced waste. chemistryjournals.netCost of purified enzymes, potential for enzyme inhibition. mdpi.comnih.gov
Whole-Cell Biocatalysis Production from renewable feedstocks, no need for enzyme purification. sustainability-directory.comComplex metabolic engineering required, potentially lower yields than in vitro methods.

Interdisciplinary Research in Green Chemistry and Environmental Sustainability

The production and use of flavor and fragrance compounds like this compound are coming under increasing scrutiny for their environmental impact. Green and sustainable chemistry principles provide a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. itrcweb.orgunep.org

Interdisciplinary research combining chemistry, biotechnology, and environmental science is essential for a holistic approach to the sustainability of this compound. youtube.com This involves:

Sustainable Sourcing : Utilizing renewable feedstocks, such as plant-derived borneol and microbially produced isobutyric acid. mdpi.com

Process Optimization : Designing energy-efficient synthesis and purification processes that minimize waste. unep.org

Life Cycle Assessment (LCA) : Evaluating the environmental footprint of this compound from its raw materials to its final disposal. perfumerflavorist.comrsc.orgresearchgate.net LCA studies help to identify the most significant environmental impacts across the product's life cycle and compare the sustainability of different production methods. rsc.orgresearchgate.net

The fragrance industry, while relatively small in its global consumption of raw materials, is actively engaged in improving its sustainability profile. perfumerflavorist.com By adopting green chemistry principles, the production of this compound can align with the growing consumer demand for environmentally friendly products. researchgate.net

Advanced Spectroscopic Probes for In-Situ Mechanistic Studies

A detailed understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for in-situ monitoring provide real-time insights into the reaction as it happens, eliminating the need for offline sampling and analysis.

Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are powerful tools for this purpose. oup.commdpi.com These methods can track the concentrations of reactants (borneol, isobutyric acid), intermediates, and the final product (this compound) throughout the course of the reaction. oup.comresearchgate.net This provides valuable kinetic data and helps to elucidate the reaction mechanism. For example, in-situ FTIR has been successfully used to monitor lipase-catalyzed esterification and hydrolysis reactions in real-time. oup.commdpi.com

Furthermore, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on the species present in the reaction mixture, helping to identify transient intermediates. mdpi.com The application of these advanced spectroscopic probes will be instrumental in designing more efficient and selective catalytic systems for this compound production. nih.govnih.gov

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm ester linkage and bicyclic monoterpene backbone. Compare chemical shifts with structurally similar compounds (e.g., bornyl acetate, δ 1.8–2.2 ppm for acetyl group) .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Validate purity and molecular ion peaks (e.g., m/z for this compound’s expected molecular weight).
  • Optical Rotation/Polarimetry: Essential for verifying enantiomeric purity, given the chiral centers in bornyl derivatives .

How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Advanced Research Focus
Contradictions may arise from variations in compound purity, assay protocols, or biological models. To address this:

Replicate Key Studies: Reproduce experiments using standardized purity criteria (e.g., ≥95% by GC) and controlled assay conditions (e.g., cell line passage number, solvent controls).

Meta-Analysis: Systematically review literature to identify confounding variables (e.g., solvent toxicity in antimicrobial assays) .

Dose-Response Curves: Establish EC50_{50}/IC50_{50} values across multiple models to distinguish compound-specific effects from artifacts .

What computational strategies are effective for predicting this compound’s pharmacokinetic and pharmacodynamic properties?

Q. Advanced Research Focus

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes in inflammation pathways). Compare results with bornyl acetate or isovalerate analogs .
  • Quantitative Structure-Activity Relationship (QSAR): Train models on monoterpene ester datasets to predict bioavailability or toxicity. Validate with in vitro assays .
  • ADMET Prediction: Tools like SwissADME can estimate logP, blood-brain barrier permeability, and cytochrome P450 interactions .

How should researchers design in vitro studies to evaluate this compound’s mechanism of action in neurological or anti-inflammatory pathways?

Q. Advanced Research Focus

  • Cell-Based Assays: Use primary neuronal cultures or immortalized lines (e.g., SH-SY5Y) with TNF-α/IL-6 ELISAs to assess anti-inflammatory effects. Include positive controls (e.g., dexamethasone) .
  • Calcium Imaging: Monitor intracellular Ca2+^{2+} flux to study neuromodulatory effects.
  • Gene Expression Profiling: Apply RNA-seq or qPCR to identify pathways modulated by the compound (e.g., NF-κB, MAPK) .

What are the best practices for ensuring reproducibility in this compound research?

Q. Methodological Guidelines

  • Detailed Protocols: Document reaction conditions, purification steps, and analytical parameters (e.g., GC column type, NMR solvent) to enable replication .
  • Data Transparency: Share raw spectral data (NMR, MS) and statistical analyses (e.g., ANOVA tables) in supplementary materials .
  • Reference Standards: Use commercially available or synthesized analogs (e.g., bornyl acetate) as internal controls .

How can researchers address challenges in quantifying this compound in complex matrices (e.g., plant extracts or biological fluids)?

Q. Advanced Research Focus

  • Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound from interferents.
  • Chromatographic Methods: Optimize HPLC conditions with UV detection (210–220 nm) or tandem MS for enhanced specificity. Validate with spike-recovery experiments .
  • Internal Standards: Use deuterated analogs (e.g., d3_3-bornyl isobutyrate) to correct for matrix effects .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents.
  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles, as structural analogs (e.g., bornyl isovalerate) may cause skin/eye irritation .
  • Waste Disposal: Neutralize acidic byproducts before disposal per institutional guidelines .

How can structural modifications of this compound enhance its bioactivity or stability?

Q. Advanced Research Focus

  • Ester Group Variation: Replace isobutyrate with longer-chain acyl groups (e.g., valerate) to alter lipophilicity and membrane permeability.
  • Stereochemical Engineering: Synthesize enantiomers or diastereomers to study chirality-activity relationships .
  • Prodrug Design: Introduce hydrolyzable moieties (e.g., glycosides) for targeted release .

What strategies are recommended for integrating this compound into multidisciplinary studies (e.g., agrochemical or material science applications)?

Q. Methodological Guidelines

  • Collaborative Frameworks: Partner with agronomists to test antifungal properties in plant models or with material scientists to explore polymer stabilization .
  • High-Throughput Screening (HTS): Use combinatorial libraries to assess synergistic effects with other terpenoids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.